Product packaging for 2-(4-Methoxy-2-methylphenyl)ethanamine(Cat. No.:CAS No. 910391-08-1)

2-(4-Methoxy-2-methylphenyl)ethanamine

Cat. No.: B3301520
CAS No.: 910391-08-1
M. Wt: 165.23 g/mol
InChI Key: GEMYZBZNBCDFGW-UHFFFAOYSA-N
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Description

Contextualization within Phenethylamine (B48288) Chemistry

The phenethylamine framework is the foundation for a vast array of biologically active compounds, including neurotransmitters, hormones, and a wide range of pharmaceuticals and research chemicals. wikipedia.orgnih.gov The parent compound, 2-phenylethylamine, is a simple monoamine that occurs naturally in the human brain and acts as a central nervous system stimulant. acs.org

The chemical diversity and varied effects of the phenethylamine family arise from the substitution of hydrogen atoms at various positions on the core structure—the phenyl ring, the ethyl sidechain, or the amino group. wikipedia.org These modifications can profoundly alter a compound's pharmacological and chemical properties. For instance, the addition of hydroxyl groups to the phenyl ring at positions 3 and 4 leads to the endogenous catecholamine dopamine (B1211576), a critical neurotransmitter. nih.gov

2-(4-Methoxy-2-methylphenyl)ethanamine is a derivative of the well-known 2-phenylethylamine structure. acs.org Its chemical relatives include compounds like 4-Methoxyphenethylamine, which features a single methoxy (B1213986) substituent. nih.govscbt.comechemi.comfishersci.ca The presence of both a methyl and a methoxy group on the phenyl ring of this compound provides a unique electronic and steric profile that can influence its interactions with biological targets and its utility in chemical synthesis.

Table 1: Physicochemical Properties of Phenethylamine and a Related Analogue

Property Phenethylamine 4-Methoxyphenethylamine
IUPAC Name 2-Phenylethanamine 2-(4-Methoxyphenyl)ethanamine
CAS Number 64-04-0 55-81-2 nih.gov
Molecular Formula C₈H₁₁N C₉H₁₃NO nih.gov
Molar Mass 121.18 g/mol 151.21 g/mol nih.gov
Appearance Colorless liquid Colorless to slightly yellow liquid echemi.com

| Boiling Point | 195 °C | 138-140 °C @ 20 Torr echemi.com |

Significance as a Synthetic Target and Chemical Intermediate

In medicinal chemistry, substituted phenethylamines are crucial as both final drug products and as chemical intermediates for constructing more complex molecules. nih.govmdpi.com The strategic modification of the phenethylamine scaffold is a cornerstone of drug discovery, allowing chemists to fine-tune the properties of a molecule to achieve desired biological activity.

This compound serves as a valuable chemical intermediate. Its primary amine group is reactive and can participate in a wide range of chemical transformations, such as amide bond formation, alkylation, and the synthesis of heterocyclic systems. The specific 2-methyl and 4-methoxy substitution pattern makes it a unique building block for creating novel compounds where these features are desired for steric or electronic reasons. For example, related methoxyphenethylamines have been used in the synthesis of specialized polymers and organopolyphosphazenes. While detailed synthetic routes specifically for this compound are not widely available in published literature, general methods for producing substituted phenethylamines, such as the reduction of corresponding nitrostyrenes or the reduction of benzyl (B1604629) cyanides, are well-established. acs.orgprepchem.com

Overview of Key Research Areas in this compound Studies

While specific research focused exclusively on this compound is limited, the broader field of substituted phenethylamines provides a clear indication of its potential research applications. The primary areas of investigation for such compounds are typically in pharmacology, neuroscience, and materials science.

Research on substituted phenethylamines often explores how different substitution patterns on the phenyl ring affect interactions with biological receptors, particularly those in the central nervous system like serotonin (B10506) and dopamine receptors. mdpi.comnih.gov Studies frequently analyze structure-activity relationships (SAR), where minor changes to the molecule, such as the addition or relocation of a methyl or methoxy group, can lead to significant changes in biological effects. mdpi.com

Therefore, potential research on this compound would likely focus on:

Neuropharmacology: Investigating its binding affinity and functional activity at various neurotransmitter receptors and transporters to understand how the unique combination of 2-methyl and 4-methoxy substituents influences its neurological profile compared to other phenethylamines.

Medicinal Chemistry: Using it as a scaffold to synthesize new series of compounds for therapeutic applications. Its structure could be a starting point for developing novel agents in areas where other phenethylamines have shown promise. nih.gov

Analytical Chemistry: Developing methods for its detection and quantification, which is crucial for its use as a research chemical and for distinguishing it from structurally similar isomers and analogues. researchgate.netacs.org

The study of such specific analogues contributes to a deeper understanding of the chemical space occupied by phenethylamine derivatives and aids in the development of new chemical entities with precisely tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B3301520 2-(4-Methoxy-2-methylphenyl)ethanamine CAS No. 910391-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMYZBZNBCDFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695214
Record name 2-(4-Methoxy-2-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910391-08-1
Record name 2-(4-Methoxy-2-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Methoxy 2 Methylphenyl Ethanamine

Established Synthetic Routes and Reaction Pathways

The synthesis of 2-(4-methoxy-2-methylphenyl)ethanamine can be approached through several well-established chemical transformations. The primary strategies involve the functional group transformation of suitably substituted benzene (B151609) derivatives, principally through reductive amination of carbonyl compounds or the reduction of nitriles.

Reductive Amination Approaches

Reductive amination stands as a cornerstone in amine synthesis, offering a direct pathway from carbonyl compounds. wikipedia.orgorganic-chemistry.org This method typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. sapphirebioscience.comuni-bayreuth.de For the synthesis of the primary amine this compound, this would involve either the direct reductive amination of a precursor aldehyde with ammonia (B1221849) or the reduction of an intermediate imine.

A plausible precursor for this synthesis is (4-methoxy-2-methylphenyl)acetaldehyde. The reaction would proceed via the formation of an intermediate imine upon reaction with an ammonia source, which is then subsequently reduced to the target ethanamine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or sodium triacetoxyborohydride, each offering different levels of reactivity and selectivity. google.comgoogle.com Catalytic hydrogenation is another effective method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. mdma.ch

A general scheme for this approach is presented below:

Scheme 1: Proposed Reductive Amination of (4-Methoxy-2-methylphenyl)acetaldehyde

Industrial Synthesis and Process Optimization Studies

Detailed information regarding the industrial-scale synthesis and specific process optimization for this compound is not extensively available in the public domain. Research and patents often focus on related phenethylamine (B48288) compounds, but specific methodologies for the large-scale production of this particular molecule, including detailed process parameters and optimization studies, remain largely proprietary or unpublished in readily accessible scientific literature.

While general synthetic routes for phenethylamines can be extrapolated, specific data on industrial yields, catalyst selection for large-scale reactions, solvent recovery, and purification protocols for this compound are not documented in the provided search results. Process optimization for industrial synthesis typically involves a multi-faceted approach, aiming to maximize yield, purity, and cost-effectiveness while ensuring operational safety and minimizing environmental impact. Key areas of such studies would include:

Raw Material Sourcing and Cost-Benefit Analysis: Evaluation of different starting materials and reagents based on cost, availability, and purity.

Reaction Condition Optimization: Systematic investigation of parameters such as temperature, pressure, reaction time, and catalyst loading to achieve optimal conversion and selectivity.

Solvent and Catalyst Screening: Selection of efficient and recyclable solvents and catalysts to improve process sustainability.

Downstream Processing and Purification: Development of efficient extraction, crystallization, and/or chromatographic methods to isolate the final product at the desired purity.

Scale-Up Challenges: Addressing potential issues related to heat and mass transfer, mixing, and safety that arise when transitioning from laboratory to industrial scale.

Without specific studies on this compound, any detailed description of an industrial process would be speculative.

Chemical Reactivity and Derivatization Strategies of 2 4 Methoxy 2 Methylphenyl Ethanamine

Reactions Involving the Ethanamine Moiety

The primary amine group of 2-(4-Methoxy-2-methylphenyl)ethanamine is a key site for nucleophilic reactions, allowing for the construction of a diverse array of derivatives through reactions at the nitrogen atom.

Acylation, Sulfonylation, and Amidation Reactions

As a primary amine, this compound readily undergoes acylation, sulfonylation, and amidation reactions. These transformations are fundamental in organic synthesis for creating stable amide and sulfonamide linkages.

Acylation and Amidation: The reaction with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) yields the corresponding N-acyl derivatives or amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. The formation of an amide bond significantly alters the electronic and physical properties of the ethanamine side chain, converting the basic amine into a neutral, more rigid amide structure. While specific studies on this compound are not prevalent, the reactivity is analogous to similar primary amines like 4-methoxyphenethylamine.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) affords the corresponding sulfonamides. The resulting sulfonamide group is a robust and stable functional group found in many biologically active molecules. For instance, the chlorosulfonation of aromatic rings followed by amidation is a common strategy to introduce sulfonamide groups. mdpi.com

Table 1: Representative Acylation and Sulfonylation Reactions

Reagent Type Example Reagent Product Type General Conditions
Acid Chloride Acetyl chloride N-Acetyl Amide Aprotic solvent, base (e.g., pyridine)
Acid Anhydride (B1165640) Acetic anhydride N-Acetyl Amide Neat or in solvent, optional catalyst
Sulfonyl Chloride p-Toluenesulfonyl chloride N-Tosyl Sulfonamide Aprotic solvent, base (e.g., triethylamine)

Alkylation and Arylation at Nitrogen

The nitrogen atom can be functionalized through the introduction of alkyl or aryl substituents, leading to secondary or tertiary amines.

Alkylation: N-alkylation can be achieved through reaction with alkyl halides. This reaction can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often a more controlled and preferred method. This involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the secondary amine. mdpi.com The synthesis of the related compound N-Methyl-2-(4-methoxyphenyl)ethylamine, which has a boiling point of 83°C at 2 mmHg, serves as an example of N-alkylation.

Arylation: The introduction of an aryl group at the nitrogen position, forming a diarylamine linkage, can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. For example, the synthesis of 2-methyl-4-methoxy diphenylamine (B1679370) has been reported via a copper-catalyzed Ullmann condensation between 2-methyl-4-methoxyaniline and o-chlorobenzoic acid, followed by decarboxylation. google.com This demonstrates a viable pathway for N-arylation of structurally similar amines.

Condensation and Imine Formation Reactions

This compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. researchgate.net This reaction is typically reversible and acid-catalyzed. masterorganicchemistry.com The mechanism involves the initial nucleophilic addition of the primary amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent dehydration, which is the acid-catalyzed step, leads to the formation of the C=N double bond of the imine. libretexts.org

The formation of imines is a crucial step in various synthetic pathways, including reductive amination as mentioned previously. mdpi.com For example, the condensation of 4-methoxy acetophenone (B1666503) with primary amines is a well-documented method for producing imines, which can then be reduced to the corresponding ethylamines. google.com These reactions are often high-yielding; a 95% yield has been reported for the synthesis of a Schiff base from vanillin (B372448) and p-anisidine. researchgate.netatlantis-press.com

Transformations of the Methoxy- and Methyl-Substituted Phenyl Ring

The phenyl ring of this compound is substituted with two electron-donating groups: a methoxy (B1213986) group (-OCH₃) at position 4 and a methyl group (-CH₃) at position 2. These substituents influence the reactivity and regioselectivity of reactions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The methoxy and methyl groups are both activating and ortho-, para-directing substituents for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org This means they increase the nucleophilicity of the benzene (B151609) ring, making it more reactive than benzene itself, and direct incoming electrophiles to specific positions. libretexts.org

In this compound, the substituents are at C2 (-CH₃) and C4 (-OCH₃).

The powerful para-directing methoxy group at C4 activates the C3 and C5 positions.

The methyl group at C2 activates the C1, C3, and C5 positions.

Both groups strongly direct incoming electrophiles to the C3 and C5 positions. The C3 position is sterically hindered by the adjacent C2-methyl group. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is activated by both groups and less sterically encumbered. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Activating Groups Steric Hindrance Predicted Reactivity
3 Methoxy (ortho), Methyl (ortho) High (from C2-Methyl) Possible, but minor product
5 Methoxy (ortho), Methyl (para) Low Major product
6 Methyl (ortho) Moderate (from C1-ethylamino) Minor product

Metal-Catalyzed Cross-Coupling Reactions

While the ethanamine moiety can participate in cross-coupling as a nucleophile, the phenyl ring itself can be modified via these powerful reactions, provided a suitable handle (like a halide) is present. If a halogen atom (e.g., Br, I) were introduced onto the ring, for instance at the C5 position via electrophilic halogenation, it would open up a vast number of derivatization possibilities through metal-catalyzed cross-coupling reactions.

These reactions, often catalyzed by palladium or copper complexes, create new carbon-carbon or carbon-heteroatom bonds. mdpi.com Examples include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These methods provide a modular approach to introduce complex fragments onto the aromatic core, significantly expanding the chemical space accessible from this compound derivatives. Copper-catalyzed methods, in particular, have been shown to be effective for forming C-O and C-N bonds in related systems. mdpi.comresearchgate.net

Stereoselective Derivatization

Stereoselective derivatization refers to chemical reactions that selectively produce one stereoisomer of a product. For a molecule like this compound, which is chiral if substituted at the benzylic position, achieving enantiomeric purity is often crucial for its application in specialized fields. This is typically accomplished through two main strategies: the use of chiral auxiliaries or chiral resolution.

Chiral Auxiliaries: This strategy involves covalently attaching a chiral auxiliary to a prochiral substrate to guide the stereochemical outcome of a subsequent reaction. tcichemicals.com The auxiliary introduces a stereocenter that directs the formation of a new chiral center with a specific configuration, leading to a diastereomeric intermediate. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.

For amines, common derivatization methods include the formation of amides or imines. For instance, a prochiral ketone precursor to an amine could be reacted with a chiral auxiliary like (S)-α-methylbenzylamine or a derivative of an amino acid. google.com The resulting chiral imine can then be reduced, with the existing chiral center of the auxiliary directing the hydride attack to create a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary, often by hydrogenolysis, yields the desired chiral amine. Another well-established class of chiral auxiliaries are Evans-type oxazolidinones, which can be used to direct stereoselective alkylations on related acid derivatives before conversion to the target amine. tcichemicals.comgoogle.com

Chiral Resolution: Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. tcichemicals.com This method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. google.com Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. After separation, the resolving agent is removed by treatment with an acid or base, liberating the pure enantiomers of the amine. Common resolving agents for amines include chiral carboxylic acids like tartaric acid, mandelic acid, and N-acetylated amino acids. google.com

StrategyDescriptionCommon Reagents/AuxiliariesOutcome
Chiral Auxiliary A removable chiral group is attached to a substrate to control the stereochemical course of a reaction. tcichemicals.com(S)-α-methylbenzylamine, Evans auxiliaries ((S)-4-benzyl-2-oxazolidinone), (R)-tert-butylsulfinamide. google.comgoogle.comFormation of diastereomers with high stereoselectivity, followed by removal of the auxiliary to yield an enantiomerically pure product.
Chiral Resolution A racemic mixture is separated into pure enantiomers by forming diastereomeric salts with a chiral resolving agent. tcichemicals.comEnantiomerically pure acids such as L-tartaric acid, D-mandelic acid, or N-acetyl-L-leucine. google.comSeparation of diastereomeric salts via fractional crystallization, followed by recovery of the individual enantiomers.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. organic-chemistry.org As a primary amine, this compound is an ideal component for several powerful MCRs, particularly isocyanide-based MCRs.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is one of the most significant MCRs, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.org The reaction proceeds through the initial formation of an imine from the amine and carbonyl compound. This imine is then protonated by the carboxylic acid and attacked by the isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final α-acylamino amide product. wikipedia.org

In this context, this compound serves as the amine component, providing one of the four points of diversity for the reaction. The Ugi reaction is exceptionally versatile and has been used to create large libraries of peptide-like molecules, known as peptidomimetics, for drug discovery. organic-chemistry.orgnih.gov For example, a structurally similar compound, (R)-(+)-1-(4-methoxyphenyl)-ethylamine, has been successfully employed as a chiral amine component in an Ugi reaction during the synthesis of the natural product julocrotine. nih.gov

Passerini Three-Component Reaction (P-3CR): The Passerini reaction, discovered in 1921, is another cornerstone of isocyanide-based MCRs. wikipedia.org It involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgresearchgate.net Unlike the Ugi reaction, the Passerini reaction does not directly incorporate an amine as a starting reactant. However, it is fundamentally related to the Ugi reaction, which can be viewed as an extension of the Passerini reaction where the carbonyl component is replaced by an imine (formed from an amine and a carbonyl). nih.gov The products of the Passerini reaction are valuable intermediates and have been used in the synthesis of various pharmaceuticals. nih.gov

ReactionComponentsRole of this compoundProduct Class
Ugi Reaction Amine, Carbonyl (Aldehyde/Ketone), Carboxylic Acid, Isocyanide. wikipedia.orgServes as the primary amine component.Bis-amides (α-acylamino amides). nih.govwikipedia.org
Passerini Reaction Carbonyl (Aldehyde/Ketone), Carboxylic Acid, Isocyanide. wikipedia.orgNot a direct component. The amine is essential for the related Ugi reaction.α-Acyloxy amides. wikipedia.org

Analytical and Spectroscopic Characterization Methodologies for 2 4 Methoxy 2 Methylphenyl Ethanamine and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to separating 2-(4-Methoxy-2-methylphenyl)ethanamine from reaction precursors, byproducts, and isomeric impurities. The choice of technique depends on the specific analytical goal, from routine purity checks to the complex resolution of stereoisomers.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like phenethylamines. For regioisomers of substituted phenethylamines, such as the methoxy-methyl-phenethylamines, GC provides excellent separation, while MS offers definitive structural information based on fragmentation patterns. nih.gov

Regioisomers of methoxy-methyl-phenethylamines can be effectively resolved using capillary GC on non-polar or semi-polar stationary phases. nih.gov While underivatized isomers may produce similar mass spectra, chemical derivatization with reagents like pentafluoropropionylamides (PFPA) or heptafluorobutyrylamides (HFBA) yields unique fragment ions, allowing for unambiguous identification of each isomer. nih.gov The fragmentation of the alkyl carbon-nitrogen bond in these derivatives produces characteristic hydrocarbon fragments that are specific to the substitution pattern on the aromatic ring. nih.gov

Parameter Typical Conditions
GC Column Non-polar (e.g., Rtx-1) or semi-polar (e.g., Rxi-50) capillary column
Injector Temp. 250 - 280 °C
Oven Program Initial temp. 40-60 °C, ramped to 280-300 °C
Detector Mass Spectrometer (MS) operating in Electron Ionization (EI) mode
Derivatization Optional, but recommended for isomer differentiation (e.g., PFPA, HFBA)

This table is based on methodologies for related phenethylamine (B48288) isomers. nih.govnih.gov

The expected electron ionization mass spectrum of underivatized this compound would be characterized by a molecular ion peak (M⁺) and a prominent base peak resulting from the cleavage of the C-C bond beta to the nitrogen atom, forming the iminium ion.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound, offering high resolution and compatibility with a wide range of detectors. When coupled with mass spectrometry (LC-MS or LC-MS/MS), it provides a highly sensitive and specific method for both quantification and structural confirmation. researchgate.netppm.edu.pl This is particularly useful for analyzing complex mixtures or biological samples where concentrations may be very low. nih.govnih.gov

Reversed-phase HPLC is the most common mode for separating phenethylamine derivatives. A C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is typically effective. The addition of an acid, such as formic acid, improves peak shape and promotes ionization for MS detection. ppm.edu.pl

Parameter Typical Conditions
HPLC Column Reversed-phase (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Gradient elution
Detector UV (e.g., 220 nm, 275 nm) or Mass Spectrometer (MS)
MS Ionization Electrospray Ionization (ESI), positive mode

This table is based on established methods for analyzing related substituted phenethylamines. researchgate.netppm.edu.pl

LC-MS analysis in full scan mode would confirm the molecular weight of the compound by detecting its protonated molecule [M+H]⁺. Further fragmentation in an MS/MS experiment would provide structural details corroborating the identity of the compound. europeanreview.org

The parent compound, this compound, is achiral and therefore does not form enantiomers. As a result, chiral chromatography is not relevant for assessing its purity.

However, this technique would become critically important for derivatives of this compound that possess a chiral center, such as those with a methyl group on the alpha-carbon of the ethylamine (B1201723) side chain (e.g., 1-(4-Methoxy-2-methylphenyl)propan-2-amine). For such chiral derivatives, resolving and quantifying the enantiomers is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. acs.orgnih.gov Separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Common CSPs for separating chiral amines include those based on derivatized cyclodextrins or cyclofructans. chromforum.orgsigmaaldrich.comgoogle.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon skeleton.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the methyl group, and the two methylene (B1212753) groups of the ethylamine side chain. The splitting patterns (e.g., singlets, doublets, triplets) and coupling constants (J-values) reveal the connectivity between adjacent protons.

Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic H (positions 3, 5) ~6.7-6.8 m (multiplet)
Aromatic H (position 6) ~7.0-7.1 d (doublet)
Methoxy (OCH₃) ~3.8 s (singlet)
Ethylamine CH₂ (benzylic) ~2.9 t (triplet)
Ethylamine CH₂ (amino) ~2.7 t (triplet)
Amine (NH₂) ~1.5 (broad) s (singlet)

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-O (C4) ~158
Aromatic C-CH₃ (C2) ~138
Aromatic C-CH₂ (C1) ~130
Aromatic C-H (C6) ~129
Aromatic C-H (C5) ~112
Aromatic C-H (C3) ~110
Methoxy (OCH₃) ~55
Ethylamine C (amino) ~43
Ethylamine C (benzylic) ~35

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.

Two-dimensional (2D-NMR) experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign these signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational frequencies. Vapor-phase IR spectroscopy, especially when coupled with GC, can be a powerful tool for differentiating between regioisomers that may have identical mass spectra. nih.gov The IR spectra of isomers often show distinct differences in the "fingerprint region" (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending region, which is sensitive to the aromatic substitution pattern. nih.gov

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3400 (two bands)
Primary Amine (N-H) Scissoring Bend 1590 - 1650
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Ring Stretch 1500 - 1600
Aryl Ether (C-O) Asymmetric Stretch 1230 - 1270

Note: These are general ranges and the exact positions can vary.

The presence of two distinct bands in the 3300-3400 cm⁻¹ region would be characteristic of the primary amine group. The strong absorption from the C-O stretch of the methoxy group would also be a prominent feature of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The phenethylamine structure, with its aromatic phenyl ring, is inherently a chromophore. Substituents on the phenyl ring can influence the position (λmax) and intensity of the absorption bands.

For β-phenylethylamine, the parent compound, characteristic absorption peaks are observed around 210 nm and 258 nm in aqueous solutions. nih.gov The peak at the lower wavelength is generally more intense. The presence of substituents on the phenyl ring, such as the methoxy and methyl groups in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of these groups, which extends the conjugation of the π-system.

Table 1: Expected UV-Vis Absorption Data for this compound (Inferred from Related Compounds)

Compound Solvent λmax 1 (nm) λmax 2 (nm) Reference
β-phenylethylamineAqueous~210~258 nih.gov
This compound (Predicted)Common organic solvents (e.g., Ethanol, Methanol)>210>258Inferred

Note: The λmax values for this compound are predicted to be higher than those of the parent β-phenylethylamine due to the electronic effects of the methoxy and methyl substituents.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For phenethylamine derivatives, electron ionization (EI) and electrospray ionization (ESI) are common ionization methods.

The fragmentation of phenethylamines is characterized by cleavages at specific bonds relative to the amine group. mdpi.com The primary fragmentation pathway for many phenethylamines is the β-cleavage of the bond between the α and β carbons, leading to the formation of a stable iminium cation. For this compound, this would result in a characteristic fragment.

A study on regioisomeric methoxy-methyl-phenethylamines revealed that the position of the substituents on the phenyl ring significantly influences the relative abundance of fragment ions. ojp.govresearchgate.net For isomers with a 4-methoxy substituent, a fragment ion at m/z 121 is often prominent. researchgate.net Therefore, the mass spectrum of this compound is expected to show a significant peak at m/z 121, corresponding to the 4-methoxybenzyl cation. Another key fragment would likely arise from the cleavage of the C-C bond adjacent to the amino group.

Table 2: Predicted Major Mass Spectral Fragments for this compound

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure/Origin
Molecular Ion [M]˙⁺179C10H15NO˙⁺
[M-CH2NH2]⁺149C9H9O⁺ (Methoxy-methyl-benzyl cation)
[M-C2H4NH2]⁺135C8H7O⁺ (Methoxy-methyl-phenyl cation)
[C7H7O]⁺1214-Methoxybenzyl cation
[C2H6N]⁺44Iminium cation from β-cleavage

Note: The fragmentation pattern is predicted based on established fragmentation pathways for phenethylamine derivatives. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in its crystalline form, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the reviewed literature, data from related phenethylamine derivatives can offer valuable insights into the expected solid-state conformation and packing.

The crystal structure of phenethylamine hydrochloride reveals that the molecule is stabilized by intermolecular N—H···Cl hydrogen bonds and π-π stacking interactions between the benzene (B151609) rings of adjacent molecules. researchgate.net It is highly probable that this compound, when crystallized as a salt (e.g., hydrochloride), would exhibit similar hydrogen bonding patterns involving the amine group. The presence of the methoxy group could also lead to the formation of additional hydrogen bonds.

Table 3: Anticipated Crystallographic Parameters for a Derivative of this compound (Based on Analogs)

Parameter Expected Value/Feature Reference/Basis
Crystal SystemMonoclinic or OrthorhombicCommon for phenethylamine salts researchgate.net
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetricDependent on chirality and packing
Key Intermolecular InteractionsN-H···Anion hydrogen bonds, π-π stacking, C-H···π interactionsObserved in related structures researchgate.net
Conformation of Ethylamine Side ChainGauche or antiDependent on crystal packing

Note: This table represents a prediction of the likely crystallographic features based on the analysis of known phenethylamine crystal structures.

Theoretical and Computational Investigations of this compound: A Review of Current Literature

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific theoretical and computational studies focused exclusively on the chemical compound this compound. While extensive computational research, including Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, and molecular dynamics simulations, has been conducted on the broader class of substituted phenylethylamines, this particular molecule has not been the subject of dedicated investigation in the reviewed literature.

Computational chemistry is a powerful tool for elucidating the electronic structure, properties, and reactivity of molecules. Techniques such as DFT are routinely used to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Similarly, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into a molecule's reactivity and charge transfer characteristics. Conformational analysis and molecular dynamics simulations offer a window into the dynamic behavior and preferred shapes of molecules, which are crucial for understanding their biological activity. mdpi.com Furthermore, computational studies can map out reaction mechanisms and identify transition states, providing a detailed understanding of chemical transformations at the molecular level. Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are also widely used to predict the properties and biological activities of new compounds based on their chemical structure. nih.govnih.govmdpi.com

Studies on related phenethylamine derivatives have utilized these computational methods to explore their interactions with biological targets and to understand their structure-activity relationships. researchgate.netnih.govbiomolther.org For instance, molecular docking and analysis of pharmacokinetic properties have been applied to large sets of phenethylamines to screen for potential therapeutic agents. researchgate.net However, the specific arrangement of the methoxy and methyl groups on the phenyl ring in this compound presents a unique chemical structure for which dedicated computational data is not currently available in the public domain.

The absence of such studies means that detailed data tables and specific research findings for the following topics concerning this compound cannot be provided at this time:

Theoretical and Computational Investigations of 2 4 Methoxy 2 Methylphenyl Ethanamine

Structure-Property Relationship (SPR) Modeling (e.g., reactivity predictions)

Future computational research is required to elucidate the specific electronic, structural, and reactive properties of 2-(4-Methoxy-2-methylphenyl)ethanamine and to understand how it compares to other members of the phenethylamine (B48288) family.

Role of 2 4 Methoxy 2 Methylphenyl Ethanamine As a Key Intermediate in Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Generally, phenethylamine (B48288) derivatives can be utilized in various cyclization reactions, such as the Pictet-Spengler, Bischler-Napieralski, or Pomeranz-Fritsch reactions, to form isoquinoline (B145761) and other heterocyclic scaffolds. However, a specific investigation into the use of 2-(4-Methoxy-2-methylphenyl)ethanamine as a starting material for these or other heterocycle-forming reactions did not yield any dedicated studies or documented examples in the accessible scientific literature. The electronic and steric effects of the methoxy (B1213986) and methyl substituents on the phenyl ring would undoubtedly influence its reactivity in such transformations, but specific outcomes and reaction conditions have not been reported.

Building Block for Complex Natural Product Scaffolds

The structural motif of substituted phenethylamines is present in numerous natural products, particularly alkaloids. Organic chemists often employ these compounds as starting materials or key fragments in the total synthesis of complex natural molecules. A search for the incorporation of the this compound scaffold into natural products was conducted. However, there is no documented evidence in the reviewed literature of this specific compound being used as a building block in the total synthesis of any known natural product.

Applications in the Synthesis of Advanced Organic Materials

Utilization in the Preparation of Chemical Probes and Tools for Research

Chemical probes are essential tools for studying biological systems. Phenethylamine derivatives are often used as a basis for designing probes that target specific receptors or enzymes in the central nervous system, owing to their structural similarity to neurotransmitters. While the development of chemical probes is an active area of research, there are no specific reports of this compound being utilized as a foundational structure for the creation of such tools.

Biochemical and Enzymatic Transformations of 2 4 Methoxy 2 Methylphenyl Ethanamine

In Vitro Studies of Metabolic Pathways

In vitro studies using methodologies such as human liver microsomes (HLMs) and hepatocytes are fundamental in elucidating the metabolic fate of xenobiotics. For phenethylamine (B48288) compounds, these studies have consistently identified a series of Phase I and Phase II metabolic reactions.

Phase I metabolism of phenethylamines primarily involves oxidative reactions that introduce or expose functional groups, preparing the molecule for subsequent conjugation or excretion. mdma.ch Based on analogs, the primary Phase I metabolic pathways for 2-(4-Methoxy-2-methylphenyl)ethanamine are expected to be O-demethylation and hydroxylation.

O-demethylation: The methoxy (B1213986) group on the phenyl ring is a prime target for O-demethylation, a reaction catalyzed by cytochrome P450 enzymes. This process would yield a phenolic metabolite, 2-(4-hydroxy-2-methylphenyl)ethanamine. Studies on related methoxylated phenethylamines, such as 25I-NBOMe, have shown that O-demethylation is a significant metabolic route. rsc.org In some cases, multiple demethylation events can occur if more than one methoxy group is present. nih.gov

Hydroxylation: Aromatic hydroxylation can occur on the phenyl ring, adding a hydroxyl group to available positions. Additionally, hydroxylation can occur on the ethylamine (B1201723) side chain. For instance, studies on the related compound mexedrone (B10764521) showed hydroxylation as a key metabolic reaction. nih.gov

Oxidative Deamination: This is another common pathway for phenethylamines, where the amine group is removed, leading to the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid. nih.gov For the target compound, this would result in the formation of (4-methoxy-2-methylphenyl)acetic acid.

A summary of predicted Phase I metabolites is presented in Table 1.

Table 1: Predicted Phase I Metabolites of this compound

Metabolic Reaction Predicted Metabolite
O-demethylation 2-(4-Hydroxy-2-methylphenyl)ethanamine
Aromatic Hydroxylation 2-(4-Methoxy-2-methyl-x-hydroxyphenyl)ethanamine

This table is based on inferred metabolic pathways from structurally related compounds.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. mdma.chresearchgate.net

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl or amine groups. wikipedia.orgnih.gov The phenolic metabolite formed via O-demethylation would be a primary substrate for glucuronidation. Direct glucuronidation of the primary amine is also possible. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for this reaction. wikipedia.org For example, the metabolism of 25B-NBF involves glucuronidation. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups. wikipedia.orgnih.gov The phenolic metabolite of this compound would also be a substrate for sulfation. The resulting sulfate (B86663) conjugates are highly water-soluble.

A summary of predicted Phase II conjugation reactions is presented in Table 2.

Table 2: Predicted Phase II Conjugation Reactions

Phase I Metabolite Conjugation Reaction Enzyme Family
2-(4-Hydroxy-2-methylphenyl)ethanamine Glucuronidation UGTs
2-(4-Hydroxy-2-methylphenyl)ethanamine Sulfation SULTs

This table is based on inferred metabolic pathways from structurally related compounds.

Enzymology of this compound Biotransformation

The biotransformation of phenethylamines is mediated by a variety of enzyme systems, with the cytochrome P450 superfamily playing a central role in Phase I metabolism.

The cytochrome P450 (CYP) system is a family of heme-containing enzymes primarily located in the liver that are responsible for the oxidative metabolism of a vast array of xenobiotics. researchgate.netnih.gov Studies on structurally similar phenethylamines have implicated several CYP isoforms in their metabolism.

For example, the metabolism of N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine (NE-100) was shown to be mediated by CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. acs.orgresearchgate.net Similarly, the metabolism of 25B-NBF involved CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Given these precedents, it is highly probable that these same CYP isoforms are involved in the O-demethylation and hydroxylation of this compound. The specific contributions of each isoform would require experimental determination.

A summary of CYP enzymes likely involved in the metabolism is presented in Table 3.

Table 3: Cytochrome P450 Enzymes Implicated in the Metabolism of Structurally Similar Phenethylamines

CYP Isoform Metabolic Reaction Catalyzed in Analogs
CYP1A2 O-demethylation, N-dealkylation
CYP2C9 Hydroxylation, O-demethylation
CYP2C19 O-demethylation, Hydroxylation
CYP2D6 O-demethylation

This table is based on data from analogous compounds and represents a prediction for this compound. nih.govacs.orgresearchgate.net

Besides CYPs, other enzyme systems are crucial for the metabolism of phenethylamines.

Monoamine Oxidases (MAOs): MAO-A and MAO-B are key enzymes in the oxidative deamination of phenethylamines. wikipedia.org The primary amine of this compound would be a substrate for MAOs, leading to the corresponding aldehyde and then carboxylic acid.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): As mentioned in section 7.1.2, UGTs are responsible for glucuronide conjugation, a significant Phase II pathway. wikipedia.org

Sulfotransferases (SULTs): These enzymes are responsible for the sulfation of phenolic metabolites. wikipedia.org

Analytical Methodologies for Biochemical Metabolite Identification

The identification and quantification of metabolites are critical for understanding the biotransformation of a compound. A combination of sophisticated analytical techniques is typically employed.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for metabolite identification. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the metabolites from a biological matrix (e.g., urine, plasma, or hepatocyte incubates). nih.govnih.gov The separated compounds are then introduced into a mass spectrometer for detection and structural elucidation.

Tandem Mass Spectrometry (MS/MS): This technique is used to fragment the metabolite ions, providing structural information that aids in their identification. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like time-of-flight (TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used, often requiring derivatization of the analytes to increase their volatility and improve their chromatographic properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine metabolite screening due to lower sensitivity, NMR can provide definitive structural elucidation of isolated metabolites.

A summary of analytical techniques is presented in Table 4.

Table 4: Analytical Methodologies for Metabolite Identification

Technique Application
HPLC/UHPLC Separation of metabolites
Tandem MS (MS/MS) Structural elucidation through fragmentation
High-Resolution MS (HRMS) Determination of elemental composition
GC-MS Analysis of volatile or derivatized metabolites

Emerging Research Directions and Future Perspectives for 2 4 Methoxy 2 Methylphenyl Ethanamine

Development of Novel and Efficient Synthetic Routes

The synthesis of phenethylamine (B48288) derivatives is a well-established field, yet there is continuous innovation aimed at improving efficiency, yield, and stereoselectivity. For 2-(4-Methoxy-2-methylphenyl)ethanamine, future research will likely focus on adapting and refining existing methods known to be effective for its structural isomers and analogues.

Key approaches that are expected to be developed include:

Reductive Amination: A primary route is the reductive amination of the corresponding ketone, (4-methoxy-2-methylphenyl)ethanone. This method involves condensation with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, followed by reduction. Future work may explore various reducing agents, like sodium cyanoborohydride or catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), to optimize reaction conditions and yields. chemicalbook.comprepchem.com A patent for a related compound, (S)-(-)-l-(4-methoxyphenyl)ethylamine, highlights a process involving the reaction of 4-methoxyacetophenone with a chiral amine, followed by catalytic reduction, achieving high chiral purity. google.com

Reduction of Nitriles: Synthesis from (4-methoxy-2-methylphenyl)acetonitrile via reduction is another promising avenue. Powerful reducing agents such as Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation could be employed. The challenge lies in the selective synthesis of the precursor nitrile.

Schiff Base Reduction: A two-step process involving the condensation of an appropriate aldehyde or ketone with a primary amine to form a Schiff base, followed by reduction with an agent like sodium borohydride (B1222165), is a versatile method. mdpi.com This route offers flexibility in introducing various substituents.

Research will likely focus on comparing these routes to identify the most cost-effective and high-yielding process for large-scale production.

Table 1: Potential Synthetic Routes for this compound (Hypothetical)

Precursor Key Reagents Method Anticipated Advantage Reference for Analogue
(4-Methoxy-2-methylphenyl)ethanone Ammonium Acetate, Sodium Cyanoborohydride Reductive Amination One-pot reaction, good yield prepchem.com
(4-Methoxy-2-methylphenyl)acetonitrile Lithium Aluminum Hydride (LiAlH4) or H₂/Catalyst Nitrile Reduction Direct conversion to the amine mdpi.com

Advanced Analytical Techniques for Trace Analysis and Complex Mixture Characterization

As with many novel compounds, developing sensitive and specific analytical methods is paramount for research and quality control. For this compound, techniques used for its isomers and other phenethylamines will be adapted for its detection and quantification, especially at trace levels and within complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile amines. Research on isomeric phenethylamines shows that while they may have similar mass spectra, derivatization can resolve this issue. nih.gov Using acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA) creates derivatives with unique fragmentation patterns, allowing for unambiguous identification of isomers. nih.govresearchgate.net Furthermore, studies on thermally unstable phenethylamines have shown that using shorter GC columns can reduce on-column degradation, enabling analysis without derivatization. unb.br

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile samples or complex biological matrices, LC-MS/MS is the method of choice. It offers high sensitivity and specificity, making it ideal for trace analysis. nih.gov Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with time-of-flight (TOF) mass spectrometry can be used to identify the parent compound and its metabolites in biological fluids. nih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) will be essential for structural elucidation and confirmation of synthesized material. mdpi.comatlantis-press.com

Future analytical development will focus on validating these methods for linearity, accuracy, precision, and establishing limits of detection (LOD) and quantification (LOQ).

Table 2: Prospective Analytical Methods for this compound

Technique Application Key Feature/Advancement Reference for Analogue
GC-MS Identification & Quantification Derivatization with HFBA/PFPA for isomer differentiation nih.govresearchgate.net
LC-MS/MS Trace Analysis in Complex Matrices High sensitivity and specificity for biological samples nih.govnih.gov
UPLC-TOF-MS Metabolite Identification High-resolution mass analysis nih.gov

Green Chemistry Innovations in its Synthesis and Transformations

The principles of green chemistry are increasingly influencing synthetic organic chemistry, aiming to reduce environmental impact. Future research into the synthesis of this compound will likely incorporate these principles.

Use of Greener Solvents: A significant area of innovation is the replacement of hazardous organic solvents. Research on the synthesis of related Schiff bases has demonstrated that water can be used as a solvent, which drastically reduces the environmental footprint of the reaction. atlantis-press.comresearchgate.net

Catalytic Processes: The use of efficient catalysts can reduce energy consumption and waste. For instance, developing highly active and reusable catalysts for hydrogenation steps would be a key green innovation. A patent for a related synthesis describes improving efficiency and reducing wastewater through optimized catalytic processes. google.com

Atom Economy: Synthetic routes will be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This minimizes the generation of by-products and waste. The development of methodologies using aryne chemistry, for example, has been highlighted as an eco-benign approach with good atom economy. nih.gov

Renewable Starting Materials: A long-term goal in green chemistry is the use of renewable feedstocks. Future research could explore pathways to synthesize the aromatic precursors of this compound from bio-based sources.

Theoretical Predictions for New Chemical Reactivity and Applications

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are even synthesized, saving significant time and resources. For this compound, theoretical studies can provide deep insights into its potential.

Density Functional Theory (DFT) Calculations: DFT is a computational method used to investigate the electronic structure of molecules. It can be used to calculate properties like molecular orbital energies (HOMO-LUMO gap), which indicates chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps can predict sites for electrophilic and nucleophilic attack, offering a visual representation of the molecule's reactive areas. This information is invaluable for designing new reactions and understanding intermolecular interactions.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal structure. It can help in understanding how the molecule will interact with other molecules, which is crucial for applications in materials science and medicinal chemistry. mdpi.com

In Silico ADME Predictions: If the compound is being considered for biological applications, computational models can predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This early-stage screening helps to identify candidates with favorable pharmacokinetic profiles. mdpi.com

By applying these theoretical approaches, researchers can build a comprehensive profile of this compound, predicting its stability, reactivity, and potential interactions, thereby guiding experimental work toward the most promising applications.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-(4-Methoxy-2-methylphenyl)ethanamine?

  • Methodological Answer :

  • ATR-FTIR Spectroscopy : Identifies functional groups (e.g., methoxy, amine) by analyzing absorption bands. For example, the methoxy group typically shows a strong C-O stretch near 1250 cm⁻¹, while primary amines exhibit N-H stretches around 3300 cm⁻¹ .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and methoxy/methyl groups (δ ~3.8 ppm for OCH₃; δ ~2.3 ppm for CH₃). Integration ratios confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion for C₁₀H₁₅NO: m/z 166.1232). Fragmentation patterns distinguish positional isomers .
  • HPLC/GC : Quantify purity using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with flame ionization detection. Compare retention times against certified reference standards .

Q. What are the critical safety protocols for handling and storing this compound?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Electrostatic discharge precautions are critical due to flammability risks .
  • Storage : Keep in airtight containers under refrigeration (2–8°C) to prevent degradation. Store away from oxidizers and acids. Monitor for leakage and reseal containers immediately after use .

Q. How can researchers validate the purity of this compound using chromatographic techniques?

  • Methodological Answer :

  • HPLC Validation : Use a C18 column with UV detection at 254 nm. Prepare a calibration curve using a certified reference standard. Purity ≥95% is acceptable for most synthetic applications.
  • GC-MS : Combine retention time matching with mass spectral library comparisons (e.g., NIST). Monitor for byproducts like unreacted precursors or oxidation derivatives .

Advanced Research Questions

Q. How to design experiments to assess receptor binding affinity and selectivity of this compound derivatives?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 5-HT₂A or TAAR1 receptors expressed in HEK293 cells. Compete against labeled ligands (e.g., [³H]LSD for 5-HT₂A) to calculate Ki values. Include positive controls (e.g., DOI for 5-HT₂A) .
  • Functional Assays : Measure cAMP accumulation (TAAR1) or calcium flux (5-HT₂A) via fluorescence-based kits. Dose-response curves (1 nM–10 μM) determine EC₅₀/IC₅₀ values .

Q. How to resolve contradictions between NMR and mass spectrometry data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Confirm molecular ion ([M+H]+) via HRMS to rule out isotopic interference. Re-examine NMR sample preparation for solvent purity/deuterated solvent artifacts.
  • X-ray Crystallography : If available, use single-crystal diffraction (SHELXL refinement) to unambiguously resolve structural ambiguities. Twinned data may require twin-law refinement in SHELX .

Q. What strategies are effective for synthesizing bioactivity-optimized derivatives of this compound?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at the 4-methoxy or 2-methyl positions via Friedel-Crafts alkylation or Suzuki coupling. Evaluate steric/electronic effects on receptor binding .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against target receptors to prioritize synthetic targets. Validate predictions with in vitro assays .

Q. How to navigate regulatory compliance when studying compounds structurally related to controlled substances?

  • Methodological Answer :

  • Analog Analysis : Compare the structure to DEA-regulated analogs (e.g., 2C-x or NBOMe derivatives). Avoid substitutions (e.g., halogenation) that classify the compound as a controlled substance analog .
  • Documentation : Maintain detailed records of synthesis, storage, and disposal. Obtain DEA research licenses if required for in vivo studies .

Q. What are the challenges in refining crystallographic data for this compound, and how to address them?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for weakly diffracting crystals. Optimize cryoprotection to prevent ice formation.
  • Refinement : In SHELXL, apply restraints for disordered methoxy/methyl groups. For twinned crystals, use the TWIN/BASF commands to model twin domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.